molecular formula C8H5N3O B15052280 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B15052280
M. Wt: 159.14 g/mol
InChI Key: RSQBHJZWTYPDGS-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with nitriles under specific conditions. For instance, the reaction of a pyridine derivative with an acyl bromide followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-6-8-5(1-2-10-6)3-7(12)11-8/h1-2H,3H2,(H,11,12)

InChI Key

RSQBHJZWTYPDGS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=NC=C2)C#N)NC1=O

Origin of Product

United States

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